2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic nomenclature of 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline follows the International Union of Pure and Applied Chemistry guidelines for organic compound naming. The IUPAC name for this compound is 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline , which precisely describes the structural features and substitution pattern on the benzene ring. The nomenclature system identifies the parent aniline structure with specific positional descriptors for each substituent group.
The structural representation reveals a benzene ring system with three distinct substituent groups positioned at specific locations. The aminoethyl group occupies the 2-position relative to the dimethylamino group, while the fluorine atom is positioned at the 4-position of the aromatic ring. This substitution pattern creates a unique molecular architecture that influences the compound's chemical properties and reactivity.
For the stereochemically defined variant, the IUPAC nomenclature becomes 2-[(1R)-1-aminoethyl]-4-fluoro-N,N-dimethylaniline , which specifies the absolute configuration of the chiral center. The R-configuration designation follows the Cahn-Ingold-Prelog priority rules to establish the three-dimensional arrangement of atoms around the asymmetric carbon center. This stereochemical specificity is crucial for understanding the compound's biological activity and chemical behavior.
The canonical SMILES representation for the non-stereochemically specified compound is CC(C1=C(C=CC(=C1)F)N(C)C)N . For the R-enantiomer, the isomeric SMILES notation becomes CC@HN , where the @ symbol indicates the specific stereochemical configuration. These SMILES representations provide a linear encoding of the molecular structure that facilitates computational analysis and database searches.
Alternative Chemical Designations and Registry Identifiers
The compound is identified by multiple registry numbers and alternative designations across various chemical databases and regulatory systems. The primary Chemical Abstracts Service registry number is 1019602-10-8 for the racemic mixture, while the R-enantiomer specifically carries the CAS number 1344936-01-1 . These CAS numbers serve as unique identifiers in chemical literature and regulatory documentation worldwide.
| Registry Type | Identifier | Compound Variant |
|---|---|---|
| CAS Registry Number | 1019602-10-8 | Racemic mixture |
| CAS Registry Number | 1344936-01-1 | R-enantiomer |
| PubChem CID | 43188896 | Racemic mixture |
| PubChem CID | 28415961 | R-enantiomer |
| ChEMBL ID | CHEMBL4547782 | Racemic mixture |
| European Community Number | 982-307-8 | Racemic mixture |
The PubChem database assigns distinct Compound Identification Numbers to different stereoisomeric forms of the molecule. The racemic mixture receives CID 43188896 , while the specifically defined R-enantiomer is catalogued under CID 28415961 . These numerical identifiers facilitate precise retrieval of compound information from the comprehensive PubChem chemical database system.
Alternative chemical names found in scientific literature and commercial catalogs include various systematic and semi-systematic designations. Commercial suppliers often employ abbreviated or modified names for practical purposes, though the full systematic name remains the standard for scientific communication. The compound may also be referenced by product codes specific to individual chemical suppliers, such as CS-0259943 in certain commercial databases.
International chemical identifier systems provide additional standardized representations of the molecular structure. The International Chemical Identifier string for the racemic compound is InChI=1S/C10H15FN2/c1-7(12)9-6-8(11)4-5-10(9)13(2)3/h4-7H,12H2,1-3H3 , while the corresponding InChI Key is AXTDJCWTDXAMFC-UHFFFAOYSA-N . For the R-enantiomer, the InChI includes stereochemical information: InChI=1S/C10H15FN2/c1-7(12)9-6-8(11)4-5-10(9)13(2)3/h4-7H,12H2,1-3H3/t7-/m1/s1 with the InChI Key AXTDJCWTDXAMFC-SSDOTTSWSA-N .
Molecular Formula and Stereochemical Configuration Analysis
The molecular formula C10H15FN2 represents the elemental composition of 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline, indicating ten carbon atoms, fifteen hydrogen atoms, one fluorine atom, and two nitrogen atoms. This formula corresponds to a molecular weight of 182.24 grams per mole , calculated based on standard atomic masses. The molecular formula remains identical for both the racemic mixture and individual enantiomers, as stereochemistry does not alter elemental composition.
The compound contains one chiral center located at the carbon atom bearing the amino group in the ethyl side chain. This asymmetric carbon creates the possibility for two enantiomeric forms: the R-enantiomer and the S-enantiomer. The absolute configuration is determined by the spatial arrangement of the four different substituents around the chiral carbon center according to established stereochemical nomenclature rules.
| Stereochemical Parameter | Value | Description |
|---|---|---|
| Chiral Centers | 1 | Located on aminoethyl carbon |
| Enantiomeric Forms | 2 | R and S configurations |
| Optical Activity | Present | Due to chiral center |
| Stereochemical Notation | (R) or (S) | Cahn-Ingold-Prelog system |
The stereochemical configuration significantly influences the compound's three-dimensional structure and potential biological activity. The R-enantiomer specifically has been identified and characterized in chemical databases with its own unique registry numbers and identifiers. Computational analysis suggests that the stereochemical arrangement affects molecular interactions and binding affinities in biological systems, though detailed stereochemical effects require experimental verification.
The molecular geometry around the chiral center adopts a tetrahedral arrangement, with bond angles approximating 109.5 degrees. The presence of the electron-withdrawing fluorine substituent on the aromatic ring influences the electronic distribution throughout the molecule, potentially affecting the basicity of both nitrogen atoms. The dimethylamino group exhibits sp3 hybridization at the nitrogen center, while the aromatic nitrogen participates in the delocalized π-electron system of the benzene ring.
Properties
IUPAC Name |
2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2/c1-7(12)9-6-8(11)4-5-10(9)13(2)3/h4-7H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTDJCWTDXAMFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)N(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline, also known as Y-27632, is the Rho-associated protein kinase (ROCK) signaling pathways. This compound selectively inhibits p160ROCK, a key player in various cellular processes including cell adhesion and smooth muscle contraction.
Mode of Action
2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline acts as a potent, ATP-competitive inhibitor of ROCKs. It competes with ATP for binding to the catalytic site of ROCKs, thereby inhibiting their activity. This compound also inhibits other protein kinases such as protein kinase Cs at higher concentrations.
Biochemical Pathways
The inhibition of ROCKs by 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline affects various biochemical pathways. For instance, it inhibits calcium sensitization, which plays a crucial role in smooth muscle relaxation. This compound also influences the adenyl cyclase pathway, leading to an inhibition of the production of cAMP.
Pharmacokinetics
Similar compounds have been shown to have complex pharmacokinetics, with factors such as protein binding, metabolism, and route of elimination playing significant roles
Result of Action
The inhibition of ROCKs by 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline leads to various molecular and cellular effects. For instance, it has been shown to block apoptosis of dissociated cultured human embryonic stem cells, increasing cloning efficiency and sustaining survival. It also affects smooth muscle contraction by inhibiting calcium sensitization.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline. For example, the compound’s flame retardant properties in thermoplastic polyurethane elastomer have been studied, showing that it can promote the formation of a protective carbon layer, reducing heat release rate and smoke production rate.
Biological Activity
2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline, also known as (S)-4-(1-aminoethyl)-2-fluoro-N,N-dimethylaniline, is an organic compound with notable biological activity. Its unique structure, characterized by a fluoro group and a dimethylamino moiety, positions it as a significant subject of study in pharmacology and toxicology. This article reviews the biological activity of this compound, including its pharmacokinetics, metabolic pathways, and potential therapeutic applications.
- Molecular Formula : C12H16FN
- Molecular Weight : Approximately 182.24 g/mol
- Chirality : The compound has a chiral center, leading to distinct biological properties compared to its enantiomer.
Biological Activity Overview
Research indicates that 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline exhibits a range of biological activities, primarily through its interaction with various receptors and enzymes. Key findings include:
- Pharmacokinetics : Studies have demonstrated that the compound is well-absorbed through oral and dermal routes, with high bioavailability noted following skin absorption . Its pharmacokinetic profile includes significant metabolism in the liver, where it undergoes demethylation to form aniline and subsequent oxidation to 4-aminophenol and phenylhydroxylamine .
- Toxicological Studies : Toxicity assessments reveal that exposure to high doses can lead to adverse effects such as methaemoglobinaemia, decreased erythrocyte counts, and organ-specific toxicity including splenomegaly and liver dysfunction . In chronic studies involving rats, dose-related decreases in body weight gain were observed alongside signs of systemic toxicity .
Metabolic Pathways
The metabolic pathways of 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline have been elucidated through in vitro studies using liver microsomes from various species. The primary metabolic routes include:
- Demethylation : Conversion to aniline.
- N-Oxidation : Formation of N,N-dimethylaniline-N-oxide.
- Hydroxylation : Leading to 4-aminophenol and phenylhydroxylamine.
These pathways highlight the compound's potential for biotransformation into both active metabolites and toxic byproducts .
Comparative Analysis with Related Compounds
To better understand the biological activity of 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline, a comparative analysis with structurally similar compounds is presented in the table below:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Fluoro-N,N-dimethylaniline | Fluorine at para position | Lacks the aminoethyl side chain |
| 3-(Aminoethyl)-5-fluoro-N,N-dimethylaniline | Fluorine at meta position | Different positioning of the aminoethyl group |
| (R)-4-(1-Aminoethyl)-2-fluoro-N,N-dimethylaniline | Enantiomeric form | Different stereochemistry affecting biological activity |
The differences in structure significantly influence the binding affinity and biological interactions of these compounds.
Case Studies
Several case studies have been conducted to evaluate the pharmacological potential of 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline. Notably:
- Binding Affinity Studies : In vitro assays demonstrated that this compound exhibits competitive binding at serotonin (SERT) and dopamine transporters (DAT), indicating potential applications in treating mood disorders .
- Toxicity Assessments : A subchronic study involving F344/N rats revealed that administration at varying doses led to observable toxicity signs such as lethargy and hypersalivation, with significant histopathological changes noted in liver and spleen tissues .
- Pharmacodynamics : Research has shown that the compound may influence neurotransmitter systems, suggesting its potential as a therapeutic agent for neurological conditions .
Scientific Research Applications
Potential Drug Candidate
Research indicates that 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline may exhibit biological activity that could be harnessed in drug development. Investigations focus on its interactions with biological targets, potentially leading to the creation of new therapeutic agents.
Case Study: Analgesics and Anti-inflammatory Drugs
A study highlighted the compound's role in synthesizing analgesic and anti-inflammatory drugs, where modifications to its structure improved efficacy and reduced side effects .
Polymer Chemistry
Specialty Polymers
The compound is utilized in formulating specialty polymers that exhibit enhanced thermal stability and chemical resistance. These properties are particularly beneficial for applications in automotive and aerospace industries.
| Application Area | Benefits |
|---|---|
| Automotive | Improved material durability |
| Aerospace | Enhanced thermal resistance |
Analytical Chemistry
Chromatography Applications
In analytical chemistry, 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline is employed in various chromatographic techniques to separate and identify complex mixtures. This application is vital for quality control in pharmaceutical production.
Data Table: Chromatographic Techniques
| Technique | Purpose |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds |
| Gas Chromatography | Volatile compound analysis |
Biocatalytic Synthesis
Recent advancements have shown that biocatalysis can be employed to synthesize 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline using omega-transaminases, which underscores its significance in sustainable chemistry practices.
Environmental Impact and Safety
While the compound shows promise in various applications, researchers must also consider its environmental impact and safety during synthesis and application processes. Regulatory frameworks guide the safe handling of chemicals like 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline to minimize risks associated with chemical exposure .
Comparison with Similar Compounds
Key structural analogs include substituted N,N-dimethylanilines with varying halogen or alkyl groups. Below is a detailed comparison:
Structural and Electronic Properties
Table 1: Comparative Properties of Selected N,N-Dimethylaniline Derivatives
Spectroscopic and Computational Insights
- NMR Shifts : 4-Fluoro-N,N-dimethylaniline exhibits distinct ¹³C NMR signals influenced by fluorine’s electronegativity (e.g., C-F coupling at 127.2 ppm) .
- DFT Studies : The 4-fluoro derivative has higher chemical hardness (3.1 eV) and electronegativity (4.5 eV) compared to 4-methyl and 4-bromo analogs, affecting its nucleophilic/electrophilic reactivity .
Controversies in Photophysics
This absence of ICT in the fluoro derivative is attributed to the fluorine atom’s electron-withdrawing nature stabilizing the LE state .
Preparation Methods
Detailed Preparation Methodology
Fluorination of Aromatic Core
- Fluorination is typically achieved via electrophilic aromatic substitution or nucleophilic aromatic substitution (SNAr), depending on the precursor.
- The fluorine atom at the 4-position acts as a strong electron-withdrawing group, influencing subsequent substitution patterns and stabilizing intermediates.
- Reaction conditions such as solvent polarity and temperature are critical; polar aprotic solvents like dimethylformamide (DMF) at 60–80 °C enhance fluorination efficiency and regioselectivity.
Amination and Introduction of 1-Aminoethyl Group
- The chiral 1-aminoethyl substituent is introduced via amination reactions , often employing chiral amine precursors or asymmetric synthesis techniques to preserve stereochemistry.
- Amination may involve reductive amination or nucleophilic substitution on appropriate intermediates.
- Control of reaction temperature and pH is essential to avoid racemization and side reactions.
N,N-Dimethylation of Aniline Nitrogen
- The dimethylamino group is introduced by methylation of the aniline nitrogen.
- Common methylating agents include methyl iodide or dimethyl sulfate, used under basic conditions.
- Polar aprotic solvents and controlled temperature (60–80 °C) improve methylation efficiency.
- Purification is typically performed by column chromatography (silica gel with ethyl acetate/hexane gradient) or recrystallization.
Representative Preparation Protocol
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Fluorination agent (e.g., Selectfluor), DMF, 60–80 °C | Electrophilic fluorination of aromatic precursor | 4-Fluoro-substituted intermediate |
| 2 | Chiral amine, reductive amination conditions, mild temperature | Introduction of 1-aminoethyl group at 2-position | Chiral 2-(1-aminoethyl)-4-fluoroaniline |
| 3 | Methylating agent (e.g., methyl iodide), base (e.g., K2CO3), DMF, 60–80 °C | N,N-dimethylation of aniline nitrogen | Target compound: 2-(1-aminoethyl)-4-fluoro-N,N-dimethylaniline |
Purification and Characterization
- Purification: Column chromatography or recrystallization ensures high purity (>95%).
- Characterization: Structural integrity and purity are confirmed by:
- NMR spectroscopy: ^1H NMR and ^19F NMR to resolve aromatic, aminoethyl, and dimethyl groups.
- Mass spectrometry: Confirms molecular weight and fragmentation pattern.
- HPLC: Quantitative purity assessment using C18 columns with acetonitrile/water mobile phases.
- IR spectroscopy: Identification of characteristic C–F (~1220 cm^-1) and N–H (~3350 cm^-1) stretching vibrations.
Research Findings and Reaction Condition Effects
| Parameter | Effect on Synthesis | Notes |
|---|---|---|
| Solvent polarity | Higher polarity (DMF) increases reaction rates and regioselectivity | Polar aprotic solvents preferred for methylation and fluorination |
| Temperature | Moderate heating (60–80 °C) enhances yields without racemization | Excessive heat may cause side reactions or loss of chirality |
| Catalyst/Agent choice | Selectfluor or electrophilic fluorinating agents provide selective fluorination | Methyl iodide preferred for efficient dimethylation |
| pH control | Neutral to slightly basic conditions favor amination and methylation | Acidic conditions may lead to protonation and side reactions |
| Purification method | Column chromatography yields high purity | Recrystallization used for bulk purification |
Comparative Data Table: Preparation Parameters and Yields
| Preparation Step | Typical Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Fluorination | Selectfluor, DMF, 70 °C, 4 h | 80–90 | >95 | High regioselectivity |
| Amination | Chiral amine, reductive amination, RT to 40 °C, 6 h | 75–85 | >95 | Maintains stereochemistry |
| Dimethylation | Methyl iodide, K2CO3, DMF, 70 °C, 4 h | 85–90 | >98 | Efficient methylation |
Q & A
Q. How does the compound’s electronic structure align with Hammett substituent constants in predicting reactivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
